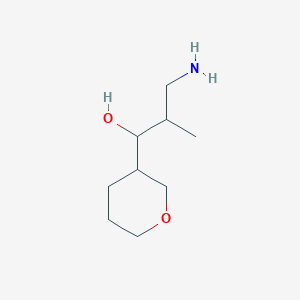
3-Amino-2-methyl-1-(oxan-3-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2-methyl-1-(oxan-3-yl)propan-1-ol is an organic compound with the molecular formula C9H19NO2. It is a colorless liquid that is classified as an alkanolamine. This compound is notable for its unique structure, which includes an amino group, a methyl group, and an oxan-3-yl group attached to a propanol backbone. It is used in various scientific research applications due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methyl-1-(oxan-3-yl)propan-1-ol typically involves the reaction of 3-amino-2-methylpropan-1-ol with an oxan-3-yl derivative under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion. The product is then purified using standard techniques such as distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-2-methyl-1-(oxan-3-yl)propan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxan-3-yl derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The amino group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxan-3-yl derivatives, while reduction can produce various amine derivatives .
Applications De Recherche Scientifique
3-Amino-2-methyl-1-(oxan-3-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Amino-2-methyl-1-(oxan-3-yl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The oxan-3-yl group can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2-methylpropan-1-ol: Similar in structure but lacks the oxan-3-yl group.
3-Amino-2-[(oxan-4-yl)methyl]propan-1-ol: Similar but with a different oxan-yl substitution pattern.
Aminomethyl propanol: Another alkanolamine with different functional groups.
Uniqueness
3-Amino-2-methyl-1-(oxan-3-yl)propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications where precise control over molecular interactions is required .
Propriétés
Formule moléculaire |
C9H19NO2 |
|---|---|
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
3-amino-2-methyl-1-(oxan-3-yl)propan-1-ol |
InChI |
InChI=1S/C9H19NO2/c1-7(5-10)9(11)8-3-2-4-12-6-8/h7-9,11H,2-6,10H2,1H3 |
Clé InChI |
OJIQGBAXNBPIDK-UHFFFAOYSA-N |
SMILES canonique |
CC(CN)C(C1CCCOC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol hydrochloride](/img/structure/B13175631.png)
![5-{3-azabicyclo[3.1.0]hexan-3-yl}-1,3-dimethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B13175632.png)


![2-{[1-(Bromomethyl)cyclopropyl]methyl}-5-methyloxolane](/img/structure/B13175653.png)
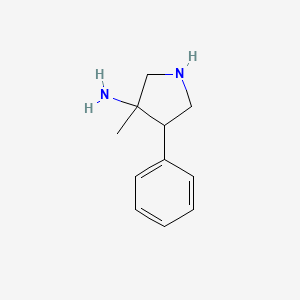
![2-{4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl}acetamide dihydrochloride](/img/structure/B13175660.png)
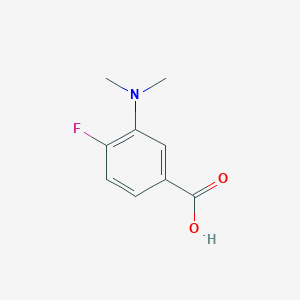
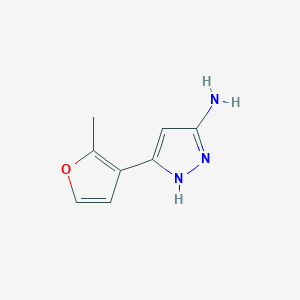
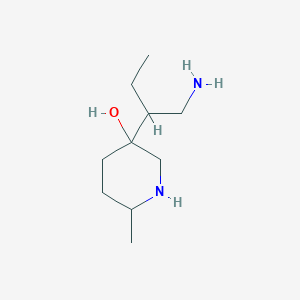
![2-amino-5-[2-(methylsulfanyl)ethyl]-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile](/img/structure/B13175671.png)
